tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate

Medicinal Chemistry Spirocyclic Building Blocks Physicochemical Profiling

tert-Butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate (CAS 1823330-65-9) is a Boc-protected spirocyclic building block with the molecular formula C₁₁H₁₇NO₃ and molecular weight 211.26 g·mol⁻¹. The scaffold features an azetidine ring spiro-fused to a 2,5-dihydrofuran ring, with the unsaturation located at the 7-ene position, as confirmed by its SMILES representation O=C(N1CC2(C1)OCC=C2)OC(C)(C)C.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 1823330-65-9
Cat. No. B2595196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate
CAS1823330-65-9
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)C=CCO2
InChIInChI=1S/C11H17NO3/c1-10(2,3)15-9(13)12-7-11(8-12)5-4-6-14-11/h4-5H,6-8H2,1-3H3
InChIKeyLIBBJPJHINROLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate (CAS 1823330-65-9): Procurement-Relevant Identity and Scaffold Context


tert-Butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate (CAS 1823330-65-9) is a Boc-protected spirocyclic building block with the molecular formula C₁₁H₁₇NO₃ and molecular weight 211.26 g·mol⁻¹ . The scaffold features an azetidine ring spiro-fused to a 2,5-dihydrofuran ring, with the unsaturation located at the 7-ene position, as confirmed by its SMILES representation O=C(N1CC2(C1)OCC=C2)OC(C)(C)C . This compound belongs to the broader 5-oxa-2-azaspiro[3.4]alkane/alkene family, a class that has been explicitly identified as a privileged scaffold for muscarinic M4 receptor agonist development by Novartis [1], and whose derivatives are commercialised as rigid linkers for PROTAC® development by Sigma-Aldrich .

Why Generic Substitution Fails for tert-Butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate (CAS 1823330-65-9)


Superficially similar spirocyclic building blocks—including the saturated analog (CAS 1935464-53-1) and the 6-ene regioisomer—exhibit meaningfully different physicochemical properties, reactivity profiles, and strategic utility that preclude simple interchange. The 7-ene double bond present in the target compound provides a discrete and orthogonal functionalisation handle absent in the saturated congener, while the specific regioisomeric placement of the olefin dictates the accessible downstream chemistry compared to the 6-ene variant . Furthermore, the 5-oxa heteroatom composition distinguishes this scaffold from 2-azaspiro[3.4]octane analogs that lack the endocyclic oxygen, altering hydrogen-bonding capacity and polarity in ways that influence both pharmacokinetic properties of derived compounds and linker rigidity in bifunctional degrader applications [1]. These differences have direct consequences for procurement decisions in medicinal chemistry campaigns where scaffold choice is a determinant of downstream intellectual property position, synthetic tractability, and biological profile.

Quantitative Differentiation Evidence for tert-Butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate versus Closest Analogs


Molecular Formula and Mass Deficit versus Saturated Analog (CAS 1935464-53-1)

The target compound (C₁₁H₁₇NO₃, MW 211.26) differs from its fully saturated analog tert-butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1935464-53-1, C₁₁H₁₉NO₃, MW 213.27) by exactly two hydrogen atoms, reflecting the presence of one endocyclic double bond in the oxolane ring . This Δ(MW) of −2.01 g·mol⁻¹ corresponds to a formal hydrogen deficiency of one double-bond equivalent (DBE), which provides a site for late-stage functionalisation chemistries (e.g., epoxidation, dihydroxylation, hydroboration, or cross-metathesis) that are entirely inaccessible with the saturated scaffold, as confirmed by the SMILES strings O=C(N1CC2(C1)OCC=C2)OC(C)(C)C (target) vs. CC(C)(C)OC(=O)N1CC2(CCCO2)C1 (saturated analog) .

Medicinal Chemistry Spirocyclic Building Blocks Physicochemical Profiling

Regioisomeric Integrity: 7-Ene vs. 6-Ene Double-Bond Position and Its Synthetic Consequences

The position of the double bond within the oxolane ring fundamentally alters the reactivity landscape of the building block. In the target compound (7-ene), the double bond is located between the two carbon atoms distal to the ring oxygen (O–CH₂–CH=CH–Cₛₚᵢᵣₒ), whereas in the isomeric tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate, the double bond is placed between the spiro carbon and the adjacent ring carbon (O–CH₂–Cₛₚᵢᵣₒ=CH–) . This regiochemical difference is encoded in the distinct SMILES strings: O=C(N1CC2(C1)OCC=C2)OC(C)(C)C (7-ene, target) versus CC(C)(C)OC(=O)N1CC2(C1)CC=CO2 (6-ene isomer) . In the 7-ene isomer, the alkene is an isolated, symmetric disubstituted olefin amenable to electrophilic addition and cycloaddition; in the 6-ene isomer, the vinyl-ether character (enol ether) confers distinct reactivity dominated by electron-rich olefin chemistry.

Organic Synthesis Regioselective Functionalisation Building Block Quality Control

Fraction of sp³ Carbons (Fsp³) as a Quantitative Drug-Likeness Differentiator from 2-Azaspiro[3.4]octane Analogs

Fsp³—the fraction of sp³-hybridised carbons—is an established metric for drug-likeness, with the mean Fsp³ rising from 0.36 in early discovery compounds to 0.47 in approved drugs [1]. The target compound (C₁₁H₁₇NO₃) has 10 sp³ carbons out of 11 total carbons (the carbonyl carbon of the Boc group being sp²), yielding Fsp³ = 10/11 ≈ 0.909. The saturated analog (CAS 1935464-53-1) achieves Fsp³ = 1.0. By contrast, the parent 5-oxa-2-azaspiro[3.4]octane oxalate exhibits a computed Fsp³ of 0.857 . All values substantially exceed the approved-drug mean of 0.47, confirming the scaffold's intrinsically high three-dimensional character [1]. However, the target compound's slightly lower Fsp³ relative to the fully saturated analog is offset by the presence of a versatile alkene functionalisation handle that enables diversification into chemical space not accessible from the saturated core.

Medicinal Chemistry Drug-Likeness Fsp³ Metric

Heteroatom Composition: 5-Oxa Scaffold versus 2-Azaspiro[3.4]octane Analogs and Impact on PROTAC Linker Rigidity

The 5-oxa-2-azaspiro[3.4]octane scaffold, of which the target compound is a directly derivable Boc-protected precursor, has been explicitly commercialised by Sigma-Aldrich as a 'rigid linker for PROTAC® development' . The endocyclic oxygen atom contributes one additional hydrogen-bond acceptor (HBA) relative to the purely carbocyclic 2-azaspiro[3.4]octane scaffold. Sigma-Aldrich's product literature states that 'incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties' . The spirocyclic architecture with the oxygen atom constrains conformational flexibility while the oxygen provides polarity that can modulate solubility and pharmacokinetics—attributes that are absent in the 2-azaspiro[3.4]octane-only series patented by Novartis as a parallel M4 agonist scaffold [1][2].

PROTAC Development Linker Rigidity Heteroatom Effects

Supplier Purity Grades and Analytical Documentation Availability for Procurement Decision-Making

Commercial availability of CAS 1823330-65-9 spans multiple purity grades, enabling users to match quality requirements to application needs. Bidepharm offers standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC . Leyan supplies the compound at 98% purity , and MolCore lists a specification of NLT 98% under ISO-certified quality systems suitable for global pharmaceutical R&D . Chemenu provides 95%+ purity . The saturated analog (CAS 1935464-53-1) is available at 98% purity from Leyan , indicating that comparable purity grades exist for both scaffolds, but the target compound uniquely offers the alkene functionalisation handle at equivalent purity specifications.

Chemical Procurement Purity Specification Quality Control

Intellectual Property Landscape: 5-Oxa-2-azaspiro[3.4]octane as a Privileged Scaffold in Novartis M4 Agonist Patent Family

The 5-oxa-2-azaspiro[3.4]octane scaffold is the subject of a dedicated Novartis patent family (WO2021070091A1, published April 15, 2021), distinct from the parallel 2-azaspiro[3.4]octane patent family (WO2021070090A1) [1][2]. This bifurcation indicates that Novartis considers the oxygen-containing and oxygen-free scaffolds as structurally and pharmacologically distinct series, each warranting independent intellectual property protection. The 5-oxa series patent specifically claims compounds of Formula (I) wherein the spirocyclic core incorporates an oxygen atom in the five-membered ring, with therapeutic indications including psychosis, cognitive dysfunction, and substance use disorders [1]. The target compound, as a Boc-protected 7-ene derivative of this scaffold, serves as a direct synthetic entry point into this patent-protected chemical space, making it strategically relevant for organizations pursuing M4 agonist programs that seek freedom-to-operate within the 5-oxa chemical series.

Intellectual Property M4 Muscarinic Agonists Patent Landscape

High-Value Application Scenarios for tert-Butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate (CAS 1823330-65-9)


M4 Muscarinic Receptor Agonist Lead Optimisation Programs

The target compound serves as a direct precursor to the 5-oxa-2-azaspiro[3.4]octane scaffold that Novartis has patented as a privileged chemotype for M4 receptor agonism [1]. The Boc protecting group can be selectively removed under acidic conditions to liberate the azetidine nitrogen for further functionalisation, while the 7-ene double bond provides a handle for late-stage diversification (e.g., dihydroxylation to install vicinal diol motifs, or cross-metathesis to introduce substituents that explore vectors emerging from the oxolane ring). The ACS Med. Chem. Lett. publication by Thomson et al. (2023) demonstrates that spirocyclic diamine building blocks derived from this scaffold class are key intermediates in the enantioselective synthesis of selective M1/M4 agonists, with chiral separation and biocatalytic resolution methods now established for the series [2]. Organisations pursuing M4 agonists for psychosis, Alzheimer's disease, or substance use disorders can use the target compound to access patent-protected chemical space while maintaining the flexibility to generate novel analogues outside existing claims [1][2].

PROTAC Linker Development Requiring Conformationally Constrained Spirocyclic Modules

Sigma-Aldrich has commercialised multiple 5-oxa-2-azaspiro[3.4]octane derivatives explicitly as 'rigid linkers for PROTAC® development,' citing that incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation and drug-like property optimisation . The target compound, with its Boc-protected azetidine and 7-ene double bond, offers two orthogonal functionalisation sites: (i) the nitrogen (after Boc deprotection) for attachment to one ligand warhead, and (ii) the alkene for introduction of a second ligation handle via hydroboration, epoxidation, or thiol-ene chemistry. This dual-handle architecture makes the target compound a versatile precursor for synthesising PROTAC linkers with defined exit vectors and controlled conformational preferences that are distinct from those achievable with saturated or 2-aza-only scaffolds .

Spirocyclic Fragment Library Synthesis for Fragment-Based Drug Discovery (FBDD)

The high Fsp³ (≈0.909) of the target compound aligns with the increasing demand for three-dimensional fragments in FBDD campaigns [3]. The MolPort Bemis-Murcko framework directory lists 17 commercially available 5-oxa-2-azaspiro[3.4]octane analogues for sale as building blocks, indicating a growing vendor ecosystem for this scaffold class . The target compound, with its alkene functional group, can be elaborated into diverse fragment-sized molecules through established chemistries (e.g., epoxidation followed by nucleophilic opening, or 1,3-dipolar cycloaddition), generating libraries that explore chemical space around the spirocyclic core while maintaining the favourable physicochemical properties associated with high Fsp³ scaffolds. Procurement of the target compound at 98% purity (Leyan, MolCore) ensures that fragment library synthesis starts from a well-characterised material with documented impurity profiles, reducing the risk of artefactual screening hits .

Synthesis of Autotaxin Inhibitors and Related Phosphodiesterase-Targeting Agents

Crystallographic evidence demonstrates that functionalised 5-oxa-2-azaspiro[3.4]octane-2-carboxylate derivatives bind to the ectonucleotide pyrophosphatase/phosphodiesterase family member 2 (Autotaxin) with high affinity. A co-crystal structure (PDB 7G33) of rat Autotaxin in complex with (3,5-dichlorophenyl)methyl 7-(3H-benzotriazole-5-carbonylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate reveals an IC₅₀ of 0.00754 μM (7.5 nM) [4]. This structural biology evidence confirms that the 5-oxa-2-azaspiro[3.4]octane scaffold—directly accessible from the target compound via Boc deprotection and subsequent N-functionalisation—can productively engage clinically relevant enzyme targets. The target compound therefore provides a validated entry point for structure-based drug design campaigns targeting the Autotaxin–lysophosphatidic acid signalling axis, which is implicated in fibrosis, cancer, and inflammatory diseases [4].

Quote Request

Request a Quote for tert-butyl 5-Oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.